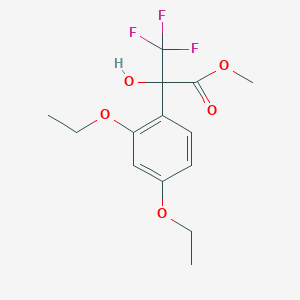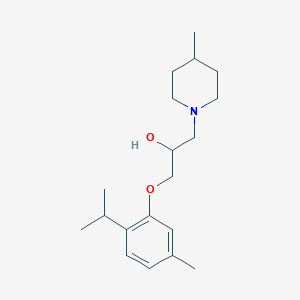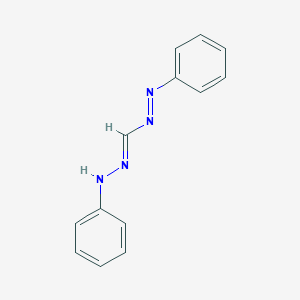![molecular formula C18H25NO3 B262511 2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cyclohexane derivative with a carbamoyl and carboxylic acid functional group attached to it. The compound is also known as PPCA and has been synthesized using various methods.
Mecanismo De Acción
PPCA exerts its therapeutic effects by inhibiting the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also modulates the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
PPCA has been shown to have anti-inflammatory and anti-tumor effects by inhibiting the activity of COX-2 and MMPs. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. PPCA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPCA has several advantages for lab experiments, including its ability to inhibit the activity of enzymes involved in inflammation and cancer, and its neuroprotective effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of PPCA, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for PPCA. The development of novel synthesis methods for PPCA could also improve its potential therapeutic applications. Additionally, the use of PPCA in combination with other drugs or therapies could enhance its therapeutic effects.
Métodos De Síntesis
PPCA can be synthesized using various methods, including the reaction of 4-phenyl-2-butanone with cyclohexanone in the presence of sodium hydroxide. The reaction results in the formation of 2-(4-phenylbutan-2-yl)cyclohexanone, which is then converted to PPCA by reacting it with chloroformic acid and ammonia.
Aplicaciones Científicas De Investigación
PPCA has been studied for its potential therapeutic applications, including its ability to inhibit the activity of enzymes involved in inflammation and cancer. It has been shown to have anti-inflammatory and anti-tumor effects in both in vitro and in vivo studies. PPCA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid |
|---|---|
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-(4-phenylbutan-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-13(11-12-14-7-3-2-4-8-14)19-17(20)15-9-5-6-10-16(15)18(21)22/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,19,20)(H,21,22) |
Clave InChI |
JKMKFVJLYBZSHJ-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
SMILES canónico |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)



![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)


![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)